molecular formula C17H25NO4 B8549244 methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate CAS No. 808769-12-2

methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate

Cat. No.: B8549244
CAS No.: 808769-12-2
M. Wt: 307.4 g/mol
InChI Key: JNDQVKXBGOMTBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate typically involves the reaction of 3-(2-amino-2-methylpropyl)benzoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acid derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic reactions, and form complexes with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate is unique due to its specific tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions. This makes it particularly useful in organic synthesis and pharmaceutical development .

Properties

CAS No.

808769-12-2

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

methyl 3-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoate

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-17(4,5)11-12-8-7-9-13(10-12)14(19)21-6/h7-10H,11H2,1-6H3,(H,18,20)

InChI Key

JNDQVKXBGOMTBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [2-(3-bromophenyl)-1,1-dimethylethyl]carbamic acid tert-butyl ester (Preparation 19) (7.0 g, 21 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.74 g, 2.1 mmol) and triethylamine (5.94 mL, 43 mmol) in methanol (250 mL) was heated to 100° C. under 100 psi carbon monoxide for 12 hours. The reaction mixture was filtered through Arbocel® and the filtrate concentrated in vacuo and purified by flash column chromatography on silica gel eluting with dichloromethane:pentane (50:50 by volume) to afford the title compound as a yellow solid (3.76 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
catalyst
Reaction Step One

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